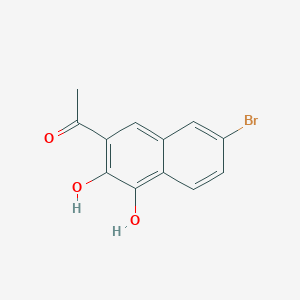

Ethanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-

Description

Ethanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-, is a brominated naphthalene derivative featuring a ketone group (ethanone) at the 2-position and hydroxyl groups at the 3- and 4-positions. The 7-bromo substituent introduces steric and electronic effects, influencing reactivity and biological activity. This compound’s structure combines aromaticity with polar functional groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No. |

61983-29-7 |

|---|---|

Molecular Formula |

C12H9BrO3 |

Molecular Weight |

281.10 g/mol |

IUPAC Name |

1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C12H9BrO3/c1-6(14)10-5-7-4-8(13)2-3-9(7)11(15)12(10)16/h2-5,15-16H,1H3 |

InChI Key |

HQFRHWOUHBAXKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)ethanone typically involves the bromination of 3,4-dihydroxynaphthalene followed by the introduction of an ethanone group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane.

Chemical Reactions Analysis

1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.

Common reagents and conditions for these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinones, alcohols, and substituted naphthalenes .

Scientific Research Applications

1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl groups play crucial roles in its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Substituent Variations on the Aromatic Core

- 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethanone (CAS 2142-69-0) Structure: Methoxy group at 6-position instead of hydroxyl. Molecular Formula: C₁₃H₁₁BrO₂. This impacts solubility and antioxidant activity .

- 1-(4-Bromo-2-fluorophenyl)ethanone (A121088, CAS 625446-22-2) Structure: Fluorine at 2-position on a phenyl ring instead of naphthalene. Molecular Formula: C₈H₆BrFO. Key Differences: Smaller aromatic system reduces conjugation and steric bulk. Fluorine’s electronegativity alters electronic properties compared to hydroxyl groups .

- 1-(3,4-Dihydroxy-6-methylphenyl)ethanone Structure: Simpler phenyl core with methyl and dihydroxy groups. Key Differences: Absence of bromine and naphthalene ring reduces molecular weight and complexity. Demonstrates similar antioxidant behavior due to dihydroxy groups .

Bromine Position and Electronic Effects

- 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2-yl)ethanone (CAS 1279717-17-7) Structure: Nitro group adjacent to bromine on an isoquinoline scaffold. Molecular Formula: C₁₁H₁₁BrN₂O₃. Key Differences: Nitro group introduces strong electron-withdrawing effects, altering reactivity compared to hydroxyl-dominated systems .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|

| Target Compound | C₁₂H₉BrO₃ | 297.11 | High polarity due to dihydroxy groups |

| 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethanone | C₁₃H₁₁BrO₂ | 279.13 | Lipophilic; methoxy enhances stability |

| 1-(4-Bromo-2-fluorophenyl)ethanone | C₈H₆BrFO | 215.04 | Compact structure; high electronegativity |

Biological Activity

Ethanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-, also known as 1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)ethanone, is an organic compound characterized by its unique molecular structure that includes a bromine atom, two hydroxyl groups, and an ethanone moiety. Its molecular formula is , with a molecular weight of 281.10 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| CAS Number | 61983-29-7 |

| Molecular Formula | C12H9BrO3 |

| Molecular Weight | 281.10 g/mol |

| IUPAC Name | 1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)ethanone |

| InChI Key | HQFRHWOUHBAXKU-UHFFFAOYSA-N |

The biological activity of Ethanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- is primarily attributed to its functional groups. The bromine atom and hydroxyl groups enhance its interaction with various biological targets, including enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, making it a candidate for further pharmacological studies.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For example:

- Antimicrobial Activity : Studies have shown that compounds similar to Ethanone can inhibit the growth of various bacterial strains. The presence of hydroxyl groups is believed to contribute to this activity by enhancing hydrogen bonding with microbial cell walls.

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated the anticancer potential of a related compound against several cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range, demonstrating potent cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells .

- Antimicrobial Testing : In another study, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, suggesting strong antimicrobial properties.

- Mechanistic Insights : Further research has focused on elucidating the precise molecular targets of Ethanone derivatives. Techniques such as X-ray crystallography and molecular docking studies have been employed to determine binding affinities with specific enzymes involved in cancer progression and microbial resistance .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Ethanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 7-Bromo-1-tetralone | Lacks hydroxyl groups | Limited antimicrobial activity |

| 6-Methoxy-1-tetralone | Contains a methoxy group | Different chemical properties |

| 4-Bromo-7-hydroxy-1-indanone | Another brominated derivative | Varies in reactivity |

The presence of hydroxyl groups in Ethanone enhances its reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.